Cas no 116355-83-0 (Fumonisin B1)

Fumonisin B1 structure
Fumonisin B1 structure
Nome del prodotto:Fumonisin B1
Numero CAS:116355-83-0
MF:C34H59NO15
MW:721.82996
MDL:MFCD27977580
CID:195821
PubChem ID:24894752

Fumonisin B1 Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2,3-Propanetricarboxylicacid,1,1'-[(1S,2R)-1-[(2S,4R,9R,11S,12S)-12-amino-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)-
    • Fumonisin B1
    • Fumonisin B1 solution
    • FUMONISIN B1(RG)
    • MaizeFlourwithFumonisinB1
    • Fumonisin B1 from Fusarium moniliforme,Macrofusine
    • Fumonisin B1,1,1'-[(1S,2R)-1-[(2S,4R,9R,11S,12S)-12-Amino-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl-1,2,3-(2R,2'R)-propanetricarboxylicacidester.
    • (2R,2'R)-1,2,3-Propanetricarboxylic acid 1,1'-[(1S,2R)-1-[(2S,4R,9R,11S,12S)-12-amino-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] ester
    • FB1
    • MACROFUSINE
    • FUMONISIN B1, FUSARIUM MONILIFORME
    • FUMONISIN B1 FROM FUSARIUM MONILIFORME
    • FUMONISIN B1 98%
    • Fumonisin B1,96%
    • Fumonisin B1 ,95%
    • fumonisin b1solution
    • FuMonisin B1, 96% 1MG
    • CCRIS 4433
    • fumonisin B(1)
    • HSDB 7077
    • NSC-629151
    • 19 - Fusarium mycotoxins in oats
    • 1,1'-[(1S,2R)-1-[(2S,4R,9R,11S,12S)-12-Amino-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl-1,2,3-(2R,2'R)-propanetricarboxylic acid ester.
    • CS-0029116
    • NSC 629151
    • EX-A8017
    • AKOS024457430
    • CHEBI:38221
    • SCHEMBL13555629
    • GLXC-25523
    • 1ST7224-100M
    • (2R)-2-[2-[(5R,6R,7S,9S,11R,16R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
    • 1,2,3-PROPANETRICARBOXYLIC ACID, 1,1'-((1S,2R)-1-((2S,4R,9R,11S,12S)-12-AMINO-4,9,11-TRIHYDROXY-2-METHYLTRIDECYL)-2-((1R)-1-METHYLPENTYL)-1,2-ETHANEDIYL) ESTER, (2R,2'R)-
    • 116355-83-0
    • fumonisin-B1
    • LMSP01080022
    • 1,2,3-Propanetricarboxylic acid, 1,1'-(1-(12-amino-4,9,11-trihydroxy-2-methyltridecyl)-2-(1-methylpentyl)-1,2-ethanediyl)ester
    • HY-N6719
    • UNII-3ZZM97XZ32
    • 1,2,3-Propanetricarboxylic acid, 1,1'-(1-(12-amino-4,9,11-trihydroxy-2-methyltridecyl)-2-(1-methylpentyl)-1,2-ethanediyl) ester
    • 3ZZM97XZ32
    • Fumonisin B1 50 microg/mL in Acetonitrile/Water
    • FUMONISIN B1 [IARC]
    • DTXSID6020644
    • Fumonisin B1 solution in Methanol, 100ug/mL
    • Fumonisin B1 solution in Acetonitrile/Water (1:1), 50ug/mL
    • FUMONISIN B1 [MI]
    • Fumonisin B1, reference material
    • (2R,2'R)-2,2'-{[(5R,6R,7S,9S,11R,16R,18S,19S)-19-amino-11,16,18-trihydroxy-5,9-dimethylicosane-6,7-diyl]bis[oxy(2-oxoethane-2,1-diyl)]}dibutanedioic acid
    • 1,2,3-Propanetricarboxylic acid, 1,1'-[1-(12-amino-4,9,11-trihydroxy-2-methyltridecyl)-2-(1-methylpentyl)-1,2-ethanediyl] ester, [2S-[1[1R*(S*),2S*(S*),2(S*)],2R*,4S*,9S*,11R*,12R*]]-; Fumonisin B1
    • Fumonisin B1 from Fusarium moniliforme, >=98% (HPLC)
    • 1ST7224
    • 1,2,3-Propanetricarboxylic acid, 1,1'-[(1S,2R)-1-[(2S,4R,9R,11S,12S)-12-amino-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] ester, (2R,2'R)-
    • (R)-3-Carboxy-pentanedioic acid mono-{(1S,3S,5R,10R,12S,13S)-13-amino-1-[(1R,2R)-1-((R)-3,4-dicarboxy-butyryloxy)-2-methyl-hexyl]-5,10,12-trihydroxy-3-methyl-tetradecyl} ester
    • Q63395324
    • 1ST7224-50A
    • C19241
    • FUMONISINB1
    • (2S)-2-[2-[(5R,6R,7S,9S,11R,16R,18S,19S)-19-Amino-6-[(3S)-3,4-dicarboxybutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
    • (2S,2'S)-2,2'-{[(5S,6R,7R,9R,11S,16R,18S,19S)-19-amino-11,16,18-trihydroxy-5,9-dimethylicosane-6,7-diyl]bis[oxy(2-oxoethane-2,1-diyl)]}dibutanedioic acid
    • J-003429
    • CHEMBL91690
    • Q420762
    • SCHEMBL182919
    • 2-[2-[13-amino-1-[1-(3-carboxy-5-hydroxy-5-oxo-pentanoyl)oxy-2-methyl-hexyl]-5,10,12-trihydroxy-3-methyl-tetradecoxy]-2-oxo-ethyl]butanedioic acid
    • SR-01000721952-2
    • NCI60_009465
    • Fumonisin B1-13C34 solution
    • 2,2'-{(19-Amino-11,16,18-trihydroxy-5,9-dimethylicosane-6,7-diyl)bis[oxy(2-oxoethane-2,1-diyl)]}dibutanedioic acid
    • 2-[2-({19-amino-6-[(3,4-dicarboxybutanoyl)oxy]-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl}oxy)-2-oxoethyl]butanedioic acid
    • 1ST7224C34-25M
    • CHEMBL1588379
    • NSC629151
    • BCP31144
    • UVBUBMSSQKOIBE-UHFFFAOYSA-N
    • SCHEMBL182918
    • 1,2,3-Propanetricarboxylic acid, 1,-1'-[1-(12-amino-4,9,11-trihydroxy-2-methyltridecyl)-2-(1-methylpentyl)-1,2-ethanediyl] ester
    • DTXSID80861237
    • MLS000517270
    • CHEBI:185259
    • Fumonisin B1-13C34 Solution in Acetonitrile, 25ug/mL
    • 1217458-62-2
    • Fungal metabolite from Fusarium monliforme
    • SMR000127506
    • NS00000145
    • FT-0626567
    • 2-[2-[19-amino-6-(3,4-dicarboxybutanoyloxy)-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
    • Macrofusin
    • SMP1_000324
    • SR-01000721952
    • 2-(2-((13-Amino-1-(1-((3,4-dicarboxybutanoyl)oxy)-2-methylhexyl)-5,10,12-trihydroxy-3-methyltetradecyl)oxy)-2-oxoethyl)succinic acid
    • HMS2268H15
    • MLSMR
    • CHEMBL5282242
    • G14340
    • 1,2,3-Propanetricarboxylic acid, 1,1'-(1-(12-amino-4,9,11-trihydroxy-2-methyltridecyl)-2-(1-methylpentyl)-1,2-eth anediyl) ester
    • DTXCID60644
    • 2-(2-(19-amino-6-(3,4-dicarboxybutanoyloxy)-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl)oxy-2-oxoethyl)butanedioic acid
    • (2S)-2-(2-{[(5R,6R,7S,9S,11R,16R,18S,19S)-19-amino-6-{[(3S)-3,4-dicarboxybutanoyl]oxy}-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy}-2-oxoethyl)butanedioate
    • FUMONISIN B1 (IARC)
    • 1,2,3Propanetricarboxylic acid, 1,1'(1(12amino4,9,11trihydroxy2methyltridecyl)2(1methylpentyl)1,2ethanediyl) ester
    • (2S)-2-(2-(((5R,6R,7S,9S,11R,16R,18S,19S)-19-amino-6-(((3S)-3,4-dicarboxybutanoyl)oxy)-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl)oxy)-2-oxoethyl)butanedioate
    • DA-53128
    • 1,2,3-Propanetricarboxylic acid, 1,-1'-(1-(12-amino-4,9,11-trihydroxy-2-methyltridecyl)-2-(1-methylpentyl)-1,2-ethanediyl) ester
    • Macrofacine
    • UVBUBMSSQKOIBE-DSLOAKGESA-N
    • 2-(2-((19-amino-6-((3,4-dicarboxybutanoyl)oxy)-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl)oxy)-2-oxoethyl)butanedioic acid
    • (2R,2'R)-2,2'-(((5R,6R,7S,9S,11R,16R,18S,19S)-19-amino-11,16,18-trihydroxy-5,9-dimethylicosane-6,7-diyl)bis(oxy(2-oxoethane-2,1-diyl)))dibutanedioic acid
    • MDL: MFCD27977580
    • Inchi: InChI=1S/C34H59NO15/c1-5-6-9-20(3)32(50-31(44)17-23(34(47)48)15-29(41)42)27(49-30(43)16-22(33(45)46)14-28(39)40)13-19(2)12-24(36)10-7-8-11-25(37)18-26(38)21(4)35/h19-27,32,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48)/t19-,20+,21-,22+,23+,24+,25+,26-,27-,32+/m0/s1
    • Chiave InChI: UVBUBMSSQKOIBE-DSLOAKGESA-N
    • Sorrisi: CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCC[C@H](C[C@@H]([C@H](C)N)O)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O

Proprietà calcolate

  • Massa esatta: 721.38800
  • Massa monoisotopica: 721.388
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 16
  • Conta atomi pesanti: 50
  • Conta legami ruotabili: 31
  • Complessità: 1070
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.5
  • Superficie polare topologica: 289
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Polvere da bianco a marrone
  • Densità: 1.254±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 713.81°C (rough estimate)
  • Punto di infiammabilità: 6 °C
  • Indice di rifrazione: 1.6630 (estimate)
  • Solubilità: Molto leggermente solubile (0,12 g/l) (25°C),
  • PSA: 288.51000
  • LogP: 3.26450
  • Sensibilità: Sensibile alla luce e all'umidità
  • Solubilità: Solubile in acqua
  • Pressione di vapore: 0.0±0.6 mmHg at 25°C

Fumonisin B1 Informazioni sulla sicurezza

  • Simbolo: GHS08
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H351
  • Dichiarazione di avvertimento: P281
  • Numero di trasporto dei materiali pericolosi:UN 3172
  • WGK Germania:3
  • Codice categoria di pericolo: R40
  • Istruzioni di sicurezza: 36/37-16
  • RTECS:TZ8350000
  • Identificazione dei materiali pericolosi: T Xn F
  • Livello di pericolo:6.1(b)
  • Gruppo di imballaggio:III
  • Classe di pericolo:6.1(b)
  • PackingGroup:III
  • Gruppo di imballaggio:III
  • Termine di sicurezza:6.1(b)
  • Frasi di rischio:R40
  • Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Fumonisin B1 Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
34139-1ML
116355-83-0
1ML
¥3011.79 2023-01-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F40530-1mg
Fumonisin B1
116355-83-0 ,98%
1mg
¥2588.0 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
32936-5MG
Fumonisin B1
116355-83-0
5mg
¥8783.6 2024-12-26
TRC
F862750-1mg
Fumonisin B1
116355-83-0
1mg
$ 173.00 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F864689-1mg
Fumonisin B1
116355-83-0 ≥98% (HPLC)
1mg
¥1,399.00 2022-01-11
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R150324-1.2ml
Fumonisin B1
116355-83-0 50mg/L(:)
1.2ml
¥1625 2024-05-26
BioAustralis
BIA-F1257-2.50mg
Fumonisin B1
116355-83-0 >95% by HPLC
2.50mg
$630.00 2024-08-18
abcr
AB181166-1mg
Fumonisin B1; .
116355-83-0
1mg
€248.70 2025-02-13
1PlusChem
1P000CR1-5mg
1,2,3-Propanetricarboxylic acid, 1,1'-[(1S,2R)-1-[(2S,4R,9R,11S,12S)-12-amino-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] ester, (2R,2'R)-
116355-83-0 ≥95%
5mg
$396.00 2025-02-18
eNovation Chemicals LLC
Y1314197-5mg
1,2,3-Propanetricarboxylic acid, 1,1'-[(1S,2R)-1-[(2S,4R,9R,11S,12S)-12-amino-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] ester, (2R,2'R)-
116355-83-0 98%
5mg
$1065 2025-02-19

Fumonisin B1 Fornitori

PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:116355-83-0)Pribolab®Fumonisin B1
Numero d'ordine:MSS1013
Stato delle scorte:0/0/0
Quantità:10mg/5mg/1mg
Purezza:99%/99%/99%
Informazioni sui prezzi Ultimo aggiornamento:Sunday, 3 March 2024 13:29
Prezzo ($):0/0/0
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:116355-83-0)Fumonisin B1
A1200076
Purezza:99%/99%
Quantità:1mg/5mg
Prezzo ($):197.0/790.0
atkchemica
(CAS:116355-83-0)Fumonisin B1
CL16930
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta